4-Chloro-2-(methylsulfanyl)pyridine
Overview
Description
4-Chloro-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H6ClNS. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a methylsulfanyl group and a chlorine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-(methylsulfanyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substitution: Products include 2-(methylsulfanyl)-4-aminopyridine, 2-(methylsulfanyl)-4-thiopyridine, and 2-(methylsulfanyl)-4-alkoxypyridine.
Oxidation: Products include 4-chloro-2-(methylsulfinyl)pyridine and 4-chloro-2-(methylsulfonyl)pyridine.
Scientific Research Applications
4-Chloro-2-(methylsulfanyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylsulfanyl-pyridine
- 4-Chloro-2-methylsulfonyl-pyridine
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-2-(methylsulfanyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-chloro-2-methylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEHQWVIKAHHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441334 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334542-44-8 | |
Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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